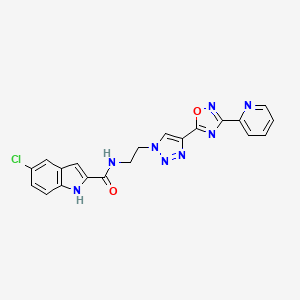

3-Chloro-2-fluoro-5-nitrophenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Chloro-2-fluoro-5-nitrophenol is a compound that is not directly studied in the provided papers. However, the papers do provide insights into related compounds and their properties, which can help infer some aspects of 3-Chloro-2-fluoro-5-nitrophenol's characteristics. The papers discuss various nitrophenol and chlorophenol derivatives, their synthesis, structural analysis, and reactivity, which are relevant to understanding similar compounds .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including acylation, nitration, and substitution reactions. For instance, 2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate is synthesized from 2-chloro-4-fluorophenol through acylation with ethyl chloroformate followed by nitration with fuming nitric acid . Similarly, 3-fluoro-4-nitrophenol is synthesized from 2,4-difluoronitrobenzene through methoxylation and subsequent demethylation . These methods suggest that the synthesis of 3-Chloro-2-fluoro-5-nitrophenol could also involve halogenation and nitration steps tailored to its specific substitution pattern.

Molecular Structure Analysis

The molecular structure of nitrophenol derivatives is often characterized using spectroscopic methods such as FT-IR, NMR, and sometimes X-ray diffraction. For example, the Schiff-base compound related to the target molecule was characterized using these methods, and its electronic properties were investigated using Density Functional Theory (DFT) . These techniques could be applied to determine the molecular structure of 3-Chloro-2-fluoro-5-nitrophenol and to predict its electronic properties.

Chemical Reactions Analysis

The reactivity of chloro- and nitrophenols with chlorine atoms has been studied, providing rate coefficients for their reactions. These reactions are important for understanding the environmental impact of these compounds, such as their potential to form ozone and secondary organic aerosols . The degradation pathway of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 involves an initial reduction to a hydroxylamino derivative followed by a Bamberger rearrangement and reductive dechlorination . This information could be useful in predicting the degradation pathways of 3-Chloro-2-fluoro-5-nitrophenol in similar biological or environmental contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrophenol derivatives, such as their polarizability and hyperpolarizability, can be calculated and interpreted theoretically . These properties are significant for understanding the behavior of these compounds under different conditions. The kinetic studies of gas-phase reactions provide insights into the reactivity and stability of these compounds in the atmosphere . The synthesis papers also often report on the purity and yield of the synthesized compounds, which are critical for assessing the efficiency of the synthesis methods .

科学的研究の応用

Chemical Reactions and Mechanisms :

- In a study by Cervera, Marquet, and Martin (1996), the SNAr (nucleophilic aromatic substitution) reactions of related compounds were analyzed, showing the substitution process of the chlorine atom in such compounds (Cervera, Marquet, & Martin, 1996).

- Schenzle et al. (1999) researched the degradation of similar nitrophenol compounds by Ralstonia eutropha, elucidating the enzymatic pathways involved (Schenzle, Lenke, Spain, & Knackmuss, 1999).

- Clewley et al. (1989) investigated the formation of halo-nitrocyclohexa-dienones through nitration of halophenols, contributing to the understanding of the reactivity of such compounds (Clewley, Cross, Fischer, & Henderson, 1989).

Synthesis and Applications in Organic Chemistry :

- Wang Da-hui (2010) explored the synthesis of 2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate, providing insights into reaction mechanisms and kinetics (Wang Da-hui, 2010).

- Research by Hamadi et al. (1998) focused on the synthesis of fluorophenothiazines, showcasing the application of Smiles rearrangement in the synthesis of complex organic compounds (Hamadi, Gupta, & Gupta, 1998).

Environmental and Biodegradation Studies :

- In the study by D. Sreekanth et al. (2009), the degradation of phenolic compounds, including similar nitrophenols, in anaerobic conditions was examined, which has implications for environmental remediation (Sreekanth, Sivaramakrishna, Himabindu, & Anjaneyulu, 2009).

- Takanashi et al. (2012) focused on the chlorination of nitrophenol derivatives, investigating the potential formation of mutagens, relevant to water treatment and environmental safety (Takanashi, Abiru, Tanaka, Kishida, Nakajima, Ohki, Kondo, Kameya, & Matsushita, 2012).

作用機序

Target of Action

It’s known that nitrophenols are often used in the synthesis of various pharmaceuticals and agrochemicals , suggesting that the compound may interact with a variety of biological targets.

Mode of Action

Nitrophenols are known to participate in various chemical reactions, including suzuki–miyaura cross-coupling . This reaction involves the formation of carbon-carbon bonds, which could potentially alter the structure and function of the compound’s targets .

Biochemical Pathways

Given its potential use in suzuki–miyaura cross-coupling , it may be involved in pathways related to carbon-carbon bond formation.

特性

IUPAC Name |

3-chloro-2-fluoro-5-nitrophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO3/c7-4-1-3(9(11)12)2-5(10)6(4)8/h1-2,10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMASDVKWUWQEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)F)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-fluoro-5-nitrophenol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2515349.png)

![1-butyl-4-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2515350.png)

![Benzo[b]thiophen-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2515360.png)

![4-(Benzo[d][1,3]dioxol-5-ylamino)-2-(butylamino)-4-oxobutanoic acid](/img/structure/B2515361.png)

![2-{[2-(2,4-Dichlorophenoxy)phenyl]methylene}malononitrile](/img/structure/B2515363.png)

![2-(2-amino-2-oxoethyl)-N-(sec-butyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2515366.png)

![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2515368.png)